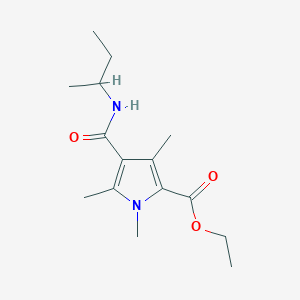
ethyl 4-(sec-butylcarbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a pyrrole derivative with an appropriate carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(BUTYL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE
- ETHYL 4-[(ISOBUTYL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Uniqueness
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its branched butan-2-yl group may influence its reactivity and interactions with biological targets, differentiating it from similar compounds with linear or different branched substituents.
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
ethyl 4-(butan-2-ylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-7-9(3)16-14(18)12-10(4)13(15(19)20-8-2)17(6)11(12)5/h9H,7-8H2,1-6H3,(H,16,18) |
InChI Key |
DPAGDKQRGQVHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C(=C1C)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















